molecular formula C6H6N2O2S B2689819 N-(5-Formylthiazol-2-YL)acetamide CAS No. 252662-37-6

N-(5-Formylthiazol-2-YL)acetamide

Cat. No. B2689819
CAS RN: 252662-37-6
M. Wt: 170.19
InChI Key: KZLHASJXPLGUOE-UHFFFAOYSA-N
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Description

“N-(5-Formylthiazol-2-YL)acetamide” is a chemical compound with the molecular formula C6H6N2O2S . It is used in the field of chemistry, particularly in the creation of heterocyclic building blocks .


Synthesis Analysis

The synthesis of “N-(5-Formylthiazol-2-YL)acetamide” involves the use of acetic anhydride in toluene. A suspension of 2-amino-thiazol-5-ylcarboxaldehyde is heated to 110°C for 5 hours. Upon cooling to room temperature, a solid precipitates out of the solution. The reaction mixture is then concentrated under vacuum to give 2-acetamido-thiazol-5-ylcarboxaldehyde as a light brown colored solid .


Molecular Structure Analysis

The molecular structure of “N-(5-Formylthiazol-2-YL)acetamide” is represented by the linear formula C6H6N2O2S . The molecular weight of the compound is 170.19 .

Scientific Research Applications

Anticancer Activity

N-(5-Formylthiazol-2-YL)acetamide derivatives have been synthesized and studied for their potential anticancer activity. For instance, a study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Anticholinesterase Activity

Some derivatives of N-(5-Formylthiazol-2-YL)acetamide have been explored for their anticholinesterase activity, particularly in the context of Alzheimer's disease. A study synthesized 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives and evaluated their activity on acetylcholinesterase and butyrylcholinesterase enzymes, revealing significant inhibition rates (Yurttaş et al., 2013).

Anti-Microbial Activities

N-(5-Formylthiazol-2-YL)acetamide derivatives have also been investigated for their antimicrobial properties. For example, novel thiazole derivatives synthesized by incorporating a pyrazole moiety showed significant anti-bacterial and anti-fungal activities against various strains, suggesting their potential as antimicrobial agents (Saravanan et al., 2010).

Anticonvulsant Agents

These derivatives have been explored as potential anticonvulsant agents. A study synthesized N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and evaluated their in vivo anticonvulsant activities, revealing promising results for certain derivatives (Amir et al., 2012).

Antiexudative Activity

N-(5-Formylthiazol-2-YL)acetamide and its derivatives have been studied for their antiexudative properties. For instance, pyrolin derivatives of N-acetamides demonstrated significant antiexudative activities in studies, suggesting their potential in treating inflammatory conditions (Chalenko et al., 2019).

Local Anesthetic Activity

The local anesthetic potential of 2-aminothiazole and 2-aminothiadiazole derivatives of N-(5-Formylthiazol-2-YL)acetamide has been investigated. These compounds were synthesized and evaluated for their local anesthetic effects using a rat sciatic nerve model, showing potential for use in local anesthesia (Badiger et al., 2012).

Bioactivity Against Bacteria and Algae

These derivatives have been evaluated for their bioactivity against selected bacteria and algae. A study found that certain synthesized derivatives displayed good bioactivity, offering potential applications in controlling microbial growth (Yu et al., 2020).

properties

IUPAC Name

N-(5-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2-3H,1H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHASJXPLGUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Formylthiazol-2-YL)acetamide

CAS RN

252662-37-6
Record name N-(5-formyl-thiazol-2-yl)-acetamide
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